molecular formula C6H13Cl2N5O B2532932 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride CAS No. 2375268-04-3

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride

Cat. No.: B2532932
CAS No.: 2375268-04-3
M. Wt: 242.1
InChI Key: BEMQBBRJMSAMOD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide dihydrochloride is a synthetic small molecule featuring a 1,2,4-triazole ring substituted with a methyl group at the 2-position, linked to a propanamide backbone. These compounds are typically used as versatile scaffolds in drug discovery, agrochemical research, and chemical synthesis due to their heterocyclic reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O.2ClH/c1-11-5(9-3-10-11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMQBBRJMSAMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For aliphatic amines, the preparation of N-guanidinosuccinimide is followed by reaction under microwave irradiation. For less nucleophilic aromatic amines, an alternative pathway involving the preparation of N-arylsuccinimides is used .

Chemical Reactions Analysis

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

    Cyclization: The compound can undergo cyclization reactions to form various triazole-fused heterocycles.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the triazole ring have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action : The triazole moiety has been shown to interact with multiple biological targets, including kinases involved in cancer progression. This interaction can disrupt the signaling pathways that facilitate tumor growth and survival .
  • Case Studies : In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against prostate (PC3) and skin (A375) cancer cell lines while showing lower toxicity to healthy cells . These findings suggest that 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The incorporation of the 1,2,4-triazole ring into various compounds has led to enhanced activity against bacterial and fungal pathogens:

  • Research Findings : Studies have shown that triazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, derivatives similar to 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide have been evaluated for their effectiveness against resistant strains of bacteria .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of triazole derivatives is crucial for optimizing their pharmacological properties. Research has focused on how modifications to the triazole ring influence biological activity:

Modification Effect on Activity
Substitution at N1Enhances binding affinity to target proteins
Alkylation at N4Increases lipophilicity and cellular uptake
Variation in side chainsAlters selectivity towards specific cancer types

These insights help in designing more potent analogs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to various enzymes and receptors, inhibiting their activity. This interaction can lead to the inhibition of key biological processes, such as cell division in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The amide group in the target compound distinguishes it from carboxylic acid derivatives (e.g., ) and amine analogs (e.g., ). This amide moiety may enhance hydrogen-bonding interactions, making it suitable for protease inhibition studies or peptide mimicry.

Substituent Position Effects :

  • The 2-methyl-triazole substituent in the target compound contrasts with 4-methyl () or 1-methyl () analogs. Substituent position significantly impacts steric hindrance and binding affinity. For example, 4-methyl-triazole derivatives are often more stable in aqueous media due to reduced steric strain .

Biological and Chemical Applications :

  • CFTR Potentiators : The thioether-amide analog in demonstrates activity in cystic fibrosis research, suggesting that the target compound’s amide group could be leveraged for similar ion-channel modulation.
  • Agrochemical Intermediates : Thioether-amine derivatives () highlight the role of triazole-containing compounds in pesticide development, though the target’s amide group may limit its utility in this field.

Synthesis and Purity :

  • Triazole derivatives are often synthesized via microwave-assisted methods (e.g., ) or nucleophilic substitution (e.g., ). The target compound’s dihydrochloride salt form likely requires rigorous purification, as seen in analogs with >95% purity .

Biological Activity

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide; dihydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis

The synthesis of 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide can be achieved through various methods. A notable approach involves microwave-assisted synthesis, which enhances yield and reduces reaction time. For instance, a study reported the successful synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation in acetonitrile as a solvent .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For example, related triazole compounds have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating that similar activities could be expected from 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide .

Anticancer Activity

Research has highlighted the potential of triazole derivatives in cancer therapy. Compounds featuring the triazole moiety have been associated with antiproliferative effects in several cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines . The mechanism often involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis that is frequently targeted in chemotherapeutic strategies.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. The presence of specific substituents on the triazole ring can significantly influence their pharmacological properties. For example:

  • Substituent Variability : Different side chains can enhance or diminish activity.
  • Tautomerism : The existence of tautomeric forms can affect binding affinity to biological targets .

Case Studies

  • Antiproliferative Effects : A study evaluated a series of triazole derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with a similar scaffold to 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide exhibited significant cytotoxicity with IC50 values ranging from 1.1 μM to 4.24 μM depending on the cell line tested .
  • Antimicrobial Testing : In another investigation focusing on antimicrobial properties, several triazole derivatives were screened against common pathogens. Results showed effective inhibition patterns similar to those expected from 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide .

Summary of Findings

The biological activity of 2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide; dihydrochloride suggests significant potential as an antimicrobial and anticancer agent. The synthesis methods employed enhance its accessibility for further research and application.

Biological Activity Observed Effects References
AntimicrobialEffective against E. coli and S. aureus
AnticancerIC50 values from 1.1 μM to 4.24 μM in various cell lines
MechanismInhibition of thymidylate synthase

Q & A

Basic: What are the standard synthetic routes for 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide dihydrochloride?

Answer:
The synthesis typically involves multi-step reactions focusing on triazole ring formation and subsequent coupling with the propanoamide moiety. Key steps include:

  • Triazole Ring Formation : Cyclization of hydrazide derivatives (e.g., using substituted hydrazines and carbonyl compounds) under reflux in solvents like DMSO or ethanol, followed by acid-catalyzed cyclization .
  • Coupling Reactions : Amidation or alkylation to attach the propanoamide group. For example, nucleophilic substitution reactions using activated esters or carbodiimide coupling agents .
  • Purification : Column chromatography (silica gel) or recrystallization (water-ethanol mixtures) to isolate the dihydrochloride salt .

Critical Parameters : Reaction temperature (often 60–100°C), solvent polarity, and stoichiometric ratios of reagents must be optimized to avoid side products .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the triazole ring’s presence (δ 7.5–8.5 ppm for aromatic protons) and propanoamide backbone (δ 2.5–3.5 ppm for methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 246.09 for the free base) .

Note : X-ray crystallography may resolve ambiguous stereochemistry in the propanoamide chain .

Basic: How does the triazole ring influence the compound’s solubility and stability under various conditions?

Answer:

  • Solubility : The triazole ring enhances aqueous solubility due to hydrogen-bonding capacity. However, the dihydrochloride salt is hygroscopic, requiring storage in anhydrous conditions .
  • Stability :
    • pH Sensitivity : Stable at pH 4–6; hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 8) conditions, degrading the triazole ring .
    • Light Sensitivity : UV exposure may cause photodegradation; amber vials are recommended for storage .

Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring are advised .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve intermediate solubility and reaction rates .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance cyclization efficiency during triazole formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) and improves yield by 15–20% .

Case Study : A 2023 study achieved 85% yield by adjusting the stoichiometry of benzaldehyde derivatives in Schiff base formation .

Advanced: How can researchers resolve contradictions in biological activity data from different assay conditions?

Answer:

  • Assay Standardization :
    • Buffer Systems : Use consistent pH (e.g., PBS vs. Tris-HCl) to avoid ionization artifacts .
    • Control Compounds : Include reference inhibitors (e.g., triazole-based drugs) to benchmark activity .
  • Data Analysis :
    • Dose-Response Curves : Fit data to Hill equations to compare EC₅₀ values across assays .
    • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Example : Contradictory IC₅₀ values in kinase inhibition assays were resolved by normalizing to protein concentration and ATP levels .

Advanced: What in vitro models are suitable for evaluating the compound’s mechanism of action?

Answer:

  • Cell-Free Systems :
    • Enzyme Inhibition Assays : Fluorescent ADP-Glo™ kinase assays to quantify ATP competition .
  • Cellular Models :
    • Immortalized Cell Lines : HEK293 or HeLa cells transfected with target receptors (e.g., GPCRs) for dose-dependent Ca²⁺ flux measurements .
    • 3D Tumor Spheroids : Assess penetration and efficacy in hypoxic microenvironments .

Methodological Rigor : Include negative controls (e.g., siRNA knockdown) to confirm target specificity .

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